molecular formula C7H2N4 B3061054 1-Propene-1,1,3,3-tetracarbonitrile CAS No. 36589-04-5

1-Propene-1,1,3,3-tetracarbonitrile

Cat. No. B3061054
CAS RN: 36589-04-5
M. Wt: 142.12 g/mol
InChI Key: KPQNHJKRZKOLGW-UHFFFAOYSA-N
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Description

1-Propene-1,1,3,3-tetracarbonitrile, also known as prop-1-ene-1,1,3,3-tetracarbonitrile, is a chemical compound with the molecular formula C7H2N4 . It has a molecular weight of 142.121 .


Synthesis Analysis

The synthesis of this compound has been reported in literature . For instance, Strell et al. described a synthesis route in Justus Liebigs Annalen der Chemie, 1954 . Another synthesis route was reported by Duindam, Lishinsky, and Sikkema in Synthetic Communications, 1993 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H . The compound has a complexity of 332 and a topological polar surface area of 95.2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.275, a boiling point of 395°C at 760 mmHg, and a refractive index of 1.522 . Its flash point is 210.7°C . The compound has a logP value of 0.62332, indicating its relative lipophilicity .

Scientific Research Applications

Photochemical Reactions

1-Propene-1,1,3,3-tetracarbonitrile has been studied in photochemical reactions. For instance, its role in the photosensitized oxygenation of tetraarylcyclopropanes and tetraarylpropenes was examined using dicyanoanthracene as a sensitizer. This research highlighted the inertness of these compounds toward singlet oxygen and their reactivity in electron-transfer-induced oxygenation reactions (Gollnick, Xiao, & Paulmann, 1990).

Molecular Structure and Conformation Studies

The molecular structures and conformations of various chloro-substituted propenes, including 1,1,3,3-tetrachloropropene, were investigated using gas-phase electron diffraction. This study provided insights into the structural behaviors of these compounds at different temperatures (Kaleem et al., 1992).

Organic Solar Cells

This compound derivatives have been used in designing organic solar cells. A study designing small molecules with subphthalocyanines as donors and different end-capped acceptor groups, including benzene-1,2,4,5-tetracarbonitrile, showed promising results for improving power conversion efficiency (Tariq et al., 2021).

Combustion Studies

The compound has been involved in studies related to the combustion of propene. One study presented experimental data from jet-stirred and flow reactors to understand the combustion characteristics of propene, highlighting important reactions in the combustion process (Burke et al., 2014).

Synthesis of Organic Ligands

Research has also been conducted on the synthesis of novel polycyano-containing organic ligands. These compounds, like 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile, have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).

properties

IUPAC Name

prop-1-ene-1,1,3,3-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2N4/c8-2-6(3-9)1-7(4-10)5-11/h1,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNHJKRZKOLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C#N)C#N)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276880
Record name 1-Propene-1,1,3,3-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36589-04-5, 32019-26-4
Record name NSC338239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene-1,1,3,3-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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